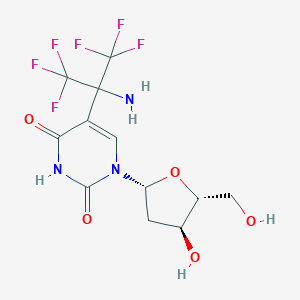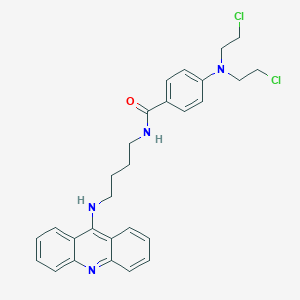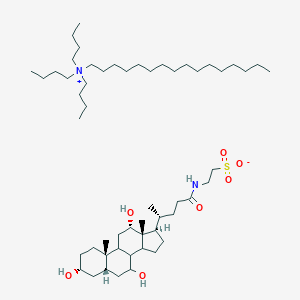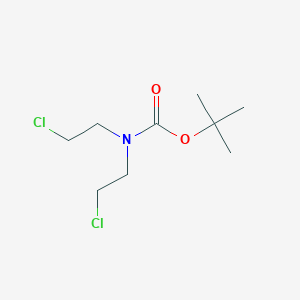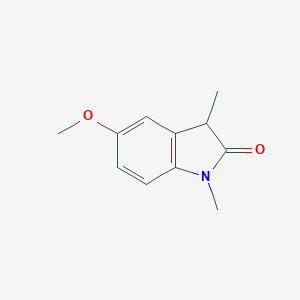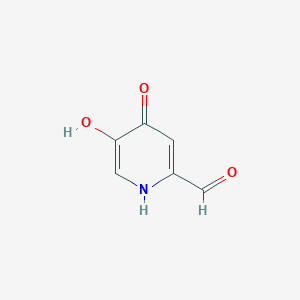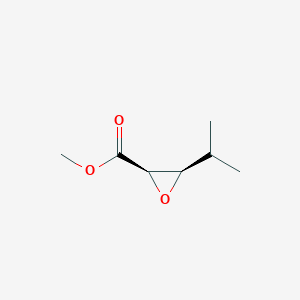
2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride
Übersicht
Beschreibung
Research on difluorobenzene derivatives and their chemical properties offers insights into their potential applications in various fields, including material science and organic synthesis. These compounds exhibit unique chemical and physical properties due to the presence of fluorine atoms, which influence their reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of 2,6-difluoro derivatives often involves reactions with n-alkyl chlorides or the transformation of difluorotoluene to corresponding benzaldehyde via benzyl chloride, showcasing the versatility of difluorobenzenes as intermediates in organic synthesis (Malykhin & Shteingarts, 1998).
Molecular Structure Analysis
The molecular structure and aggregation patterns of difluorobenzene derivatives, such as N-(difluorophenyl)benzamides, are significantly influenced by fluorine atoms. These compounds tend to aggregate via various intermolecular interactions, demonstrating the impact of fluorine on molecular conformation and structure (Mocilac, Osman, & Gallagher, 2016).
Chemical Reactions and Properties
Difluorocarbene generation from chlorides and its subsequent reaction with alkenes and alkynes to form gem-difluorinated cyclopropenes and cyclopropanes exemplifies the chemical reactivity of difluorobenzene-related compounds, highlighting their utility in synthesizing fluorinated organic molecules (Wang et al., 2011).
Physical Properties Analysis
The physical properties of materials derived from difluorobenzene compounds, such as polyimides, demonstrate high transparency, solubility, and good mechanical strength. These characteristics are crucial for applications in optoelectronics and material science (Yang & Su, 2005).
Chemical Properties Analysis
The electrophilic substitution reactions involving difluorobenzene derivatives underline the influence of fluorine atoms on the chemical properties of these compounds. Fluorine atoms significantly affect the reactivity and selectivity of such molecules in chemical transformations (Olah et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
The use of 2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride in chemical synthesis is noteworthy. Malykhin and Shteingarts (1998) demonstrated that reactions of n-alkyl chlorides with the 2,6-difluorophenyl anion, prepared from 1,3-difluorobenzene, yield 2,6-difluoro-n-alkylbenzenes. They further transformed 2,6-difluorotoluene into 2,6-difluorobenzyl chloride and then into 2,6-difluorobenzaldehyde through Sommelet's reaction (Malykhin & Shteingarts, 1998).
Electrocatalytic Applications
Nichols et al. (2018) reported the synthesis, structural characterization, and reactivity of an iron(III) chloride compound with 6,6'-di(3,5-di-tert-butyl-2-hydroxybenzene)-2,2'-bipyridine. This complex, under electrochemically reducing conditions, mediates the reductive disproportionation of CO2 to carbon monoxide and carbonate, highlighting a potential application in CO2 reduction (Nichols et al., 2018).
Material Science
In the field of materials science, Yang and Su (2005) synthesized a series of colorless, high solubility polyimides using aromatic diamines with pendent trifluoromethyl groups. These materials demonstrated significant thermal stability and transparency, indicating their potential use in advanced material applications (Yang & Su, 2005).
Catalytic Oxidation
Figiel and Sobczak (2007) explored the use of N-hydroxyphthalimide with vanadium co-catalysts for the aerobic oxidation of alcohols and alkylaromatics with dioxygen. Their study provides insights into the efficiency and selectivity of these catalytic systems in organic compound oxidation (Figiel & Sobczak, 2007).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302+H312+H332;H314, which indicate various hazards including harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage . Precautionary statements include P310;P260;P280, which advise to immediately call a POISON CENTER or doctor/physician, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(1Z)-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-7(11-12)6-4(9)2-1-3-5(6)10/h1-3,12H/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIPVAANFKTSIG-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=NO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C(=N/O)/Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)
